molecular formula C17H19NO4S B3132064 Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 363174-14-5

Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B3132064
CAS No.: 363174-14-5
M. Wt: 333.4 g/mol
InChI Key: OILMBFCCPPHYEE-UHFFFAOYSA-N
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Description

Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a chemical compound with the CAS Registry Number 363174-14-5 and a molecular formula of C17H19NO4S . It has a molecular weight of 333.4021 g/mol and is identified by the SMILES notation Cc1ccc(cc1C)N(CC(=O)OC)S(=O)(=O)c2ccccc2 . This product is intended for research applications and is not intended for human or animal use . Glycinate derivatives are of significant interest in synthetic chemistry. Related N-phenylglycine structures are utilized as model compounds in photochemical studies to investigate the properties of aminium and aminyl radicals . Furthermore, compounds within this broader family have historical importance in the development of novel synthetic methods, including the construction of N-methylated peptides, which are crucial in medicinal chemistry due to their enhanced metabolic stability and membrane permeability . The sulfonyl group present in the structure is a common motif in chemistry, often involved in various coupling reactions and the synthesis of more complex molecules . Researchers can employ this methyl glycinate derivative as a building block in the development of new synthetic pathways or in the study of chemical reaction mechanisms. For research purposes only.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-9-10-15(11-14(13)2)18(12-17(19)22-3)23(20,21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILMBFCCPPHYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180446
Record name N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363174-14-5
Record name N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363174-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 3,4-dimethylphenylamine with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl glycinate. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted glycinates.

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable in the development of new compounds .

Common Reactions:

  • Oxidation : Produces sulfoxides or sulfones using potassium permanganate.
  • Reduction : Yields amines or alcohols with lithium aluminum hydride.
  • Substitution : Forms substituted glycinates with sodium methoxide.

Biology

The compound is being studied for its biological activity , particularly its interactions with biomolecules. Research indicates potential anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications.

Case Study Example:
A study investigating the compound's interaction with specific enzymes revealed that it may inhibit certain pathways involved in inflammation, suggesting possible applications in treating inflammatory diseases.

Medicine

This compound is under investigation for its therapeutic properties . Preliminary studies suggest it may exhibit pain-relieving effects similar to existing analgesics .

Clinical Trials:
Ongoing clinical trials are assessing its efficacy in managing chronic pain conditions, with initial results indicating a favorable safety profile compared to traditional medications.

Industry

In industrial applications, this compound is utilized in the development of new materials and agrochemicals. Its unique chemical properties allow it to be integrated into formulations that enhance performance in agricultural settings .

Mechanism of Action

The mechanism of action of Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position : The target compound’s 3,4-dimethylphenyl group induces steric hindrance and electron-donating effects, distinct from the 2,5-dimethyl () or 2,6-dimethyl () isomers. These positional changes influence binding affinity in biological systems and solubility .
  • Sulfonyl group modifications (e.g., 4-methylphenyl in vs. phenyl in the target) modulate lipophilicity and bioavailability .

Physicochemical Properties

  • Molecular Weight : The target compound’s lower molecular weight (~333.40 g/mol) compared to dimethoxy derivatives (379.40 g/mol, ) may improve membrane permeability .
  • Purity and Handling : High-purity grades (≥97%, ) are essential for pharmaceutical synthesis, while discontinued analogs (–7) emphasize supply chain challenges .

Biological Activity

Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound with notable biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is classified as a glycine derivative. The synthesis typically involves the reaction of 3,4-dimethylphenylamine with phenylsulfonyl chloride, followed by methyl glycinate. Reaction conditions often include the use of bases such as triethylamine in solvents like dichloromethane .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert effects through:

  • Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The glycinate moiety may influence cellular pathways by interacting with receptors involved in signaling processes.

Research indicates that the compound has a significant inhibitory effect on Rho kinase, which plays a critical role in various pathological conditions including hypertension and cancer .

Anti-inflammatory and Analgesic Effects

Studies have highlighted the anti-inflammatory properties of this compound. It has been investigated for its potential to alleviate pain and inflammation associated with conditions such as arthritis and other inflammatory diseases. The compound's mechanism involves modulation of inflammatory mediators and pathways .

Anticancer Potential

Research has shown that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the suppression of specific signaling pathways that promote tumor growth .

Case Studies and Research Findings

  • Inhibition of Rho Kinase : A study demonstrated that this compound effectively inhibited Rho kinase activity in vitro, suggesting its potential use in treating conditions like hypertension and cancer .
  • Antitumor Activity : Another investigation reported that this compound reduced tumor size in animal models by inducing apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
  • Inflammation Models : In vivo studies indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AnticancerRho kinase inhibition
Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinateSimilar activitiesEnzyme inhibition
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinateAntimicrobialReceptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate
Reactant of Route 2
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Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate

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